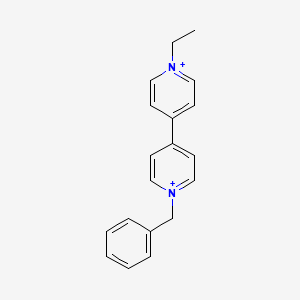
4,4'-Bipyridinium, 1-ethyl-1'-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bipyridinium, 1-ethyl-1’-(phenylmethyl)- is a derivative of bipyridinium compounds, which are known for their electrochemical properties. These compounds are often used in various scientific and industrial applications due to their ability to undergo reversible redox reactions. The addition of an ethyl and phenylmethyl group to the bipyridinium core enhances its chemical properties, making it a valuable compound in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bipyridinium, 1-ethyl-1’-(phenylmethyl)- typically involves the alkylation of 4,4’-bipyridine with ethyl and phenylmethyl halides. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions often require heating to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Bipyridinium, 1-ethyl-1’-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can be reduced to form radical cations or further reduced to neutral species.
Substitution Reactions: The phenylmethyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products:
Oxidation: The major products are often oxidized bipyridinium derivatives.
Reduction: The products include reduced forms of the bipyridinium compound.
Substitution: Substituted bipyridinium derivatives are formed.
Scientific Research Applications
4,4’-Bipyridinium, 1-ethyl-1’-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecular systems and supramolecular chemistry.
Biology: Investigated for its potential use in biological assays and as a probe for studying redox processes in biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in the development of redox-active drugs.
Industry: Utilized in the development of electrochromic devices, batteries, and other electronic applications due to its stable redox properties.
Mechanism of Action
The mechanism of action of 4,4’-Bipyridinium, 1-ethyl-1’-(phenylmethyl)- involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it an effective mediator in redox processes. The molecular targets and pathways involved include interactions with electron transport chains and redox-active enzymes, which can influence various biochemical pathways.
Comparison with Similar Compounds
- 4,4’-Bipyridinium, 1,1’-bis(phenylmethyl)-
- 4,4’-Bipyridinium, 1,1’-diethyl-
- 4,4’-Bipyridinium, 1,1’-dibutyl-
Comparison: 4,4’-Bipyridinium, 1-ethyl-1’-(phenylmethyl)- is unique due to the presence of both ethyl and phenylmethyl groups, which enhance its redox properties and stability compared to other bipyridinium derivatives. The phenylmethyl group provides additional steric hindrance, which can influence the compound’s reactivity and interaction with other molecules.
Properties
CAS No. |
94148-09-1 |
|---|---|
Molecular Formula |
C19H20N2+2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1-benzyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C19H20N2/c1-2-20-12-8-18(9-13-20)19-10-14-21(15-11-19)16-17-6-4-3-5-7-17/h3-15H,2,16H2,1H3/q+2 |
InChI Key |
IUQYARDNYVRCQB-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















